molecular formula C14H18N4O4 B13539469 3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide

3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide

Cat. No.: B13539469
M. Wt: 306.32 g/mol
InChI Key: PWZKEVFGYGTRNQ-UHFFFAOYSA-N
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Description

3-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diazinane ring, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with urea to form an intermediate, which is then reacted with 3-aminopropanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

3-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Uniqueness

What sets 3-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in both synthetic chemistry and biological research, making it a valuable compound for various scientific endeavors.

Properties

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

3-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide

InChI

InChI=1S/C14H18N4O4/c1-22-11-8-9(16-12(19)4-6-15)2-3-10(11)18-7-5-13(20)17-14(18)21/h2-3,8H,4-7,15H2,1H3,(H,16,19)(H,17,20,21)

InChI Key

PWZKEVFGYGTRNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCN)N2CCC(=O)NC2=O

Origin of Product

United States

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